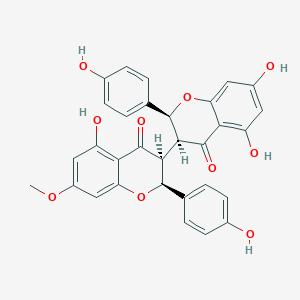

7-Methoxyneochamaejasmine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid compound found in the roots of Stellera chamaejasme L. This compound has garnered significant interest due to its potential biological activities, including antibacterial, nematicidal, and allelopathic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyneochamaejasmine A involves several steps, including the use of various reagents and catalysts. The detailed synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with the appropriate flavonoid precursors.

Methoxylation: Introduction of the methoxy group at the 7th position using methylating agents.

Cyclization: Formation of the biflavonoid structure through cyclization reactions.

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: roots, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxyneochamaejasmine A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

7-Methoxyneochamaejasmine A exhibits a range of pharmacological activities, including:

- Antioxidant Activity : Biflavonoids are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies indicate that this compound may enhance antioxidant defenses in cellular models, contributing to the prevention of diseases linked to oxidative damage .

- Anti-Inflammatory Effects : The compound has shown promise in reducing inflammation markers. Research indicates that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antitumor Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in human leukemia cells, indicating its potential as an anticancer agent .

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-Inflammatory | Inhibition of cytokine production | |

| Antitumor | Induction of apoptosis |

Agricultural Applications

In agriculture, this compound has potential applications as a natural pesticide and growth enhancer:

- Natural Pesticide : Biflavonoids have been studied for their insecticidal properties. This compound may deter pests due to its phytochemical composition, offering an eco-friendly alternative to synthetic pesticides .

- Growth Promotion : Research indicates that flavonoids can enhance plant growth by improving nutrient uptake and photosynthetic efficiency. The application of this compound in agricultural settings could lead to increased crop yields .

Table 2: Summary of Agricultural Applications

| Application | Benefit | Reference |

|---|---|---|

| Natural Pesticide | Insect deterrent | |

| Growth Promotion | Enhanced nutrient uptake |

Cosmetic Applications

The cosmetic industry is increasingly incorporating natural compounds for their beneficial properties on skin health:

- Skin Soothing Properties : this compound is noted for its anti-inflammatory effects, making it a valuable ingredient in formulations aimed at soothing irritated skin .

- Antioxidant Protection : Its antioxidant properties can help protect the skin from environmental damage, making it suitable for anti-aging products.

Table 3: Summary of Cosmetic Applications

| Application | Benefit | Reference |

|---|---|---|

| Skin Soothing | Reduces irritation | |

| Antioxidant Protection | Protects against environmental damage |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

- Antitumor Study : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in leukemia cells, with IC50 values indicating potent activity against these cancer types .

- Agricultural Trial : Field trials showed that crops treated with formulations containing this compound exhibited a marked increase in growth rates and pest resistance compared to untreated controls .

- Cosmetic Formulation : A recent study developed a cream containing this compound which showed improved skin hydration and reduced inflammation in participants with sensitive skin conditions .

Mecanismo De Acción

The mechanism of action of 7-Methoxyneochamaejasmine A involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Neochamaejasmine B: Another biflavonoid with similar antibacterial and nematicidal activities.

Daphnoretin: A related compound with notable biological activities.

Uniqueness: 7-Methoxyneochamaejasmine A is unique due to its specific methoxy group at the 7th position, which contributes to its distinct biological activities and chemical properties .

Actividad Biológica

7-Methoxyneochamaejasmine A is a bioactive compound derived from the plant Stellera chamaejasme L. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of its biological activity. This article reviews the current understanding of this compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C30H34O5

- Molecular Weight : 556.52 g/mol

- CAS Number : 402828-38-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compound's mechanism appears to involve the inhibition of protein kinase C (PKC), which is crucial for bacterial growth and survival .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Allelopathic Effects

This compound is also noted for its allelopathic properties, contributing to the competitive advantage of S. chamaejasme in natural ecosystems. Studies have shown that this compound can inhibit the growth of neighboring plant species, thereby affecting biodiversity and ecosystem dynamics . The allelopathic effects are attributed to its ability to alter soil microbial communities, which can lead to changes in nutrient availability and soil health.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinase C : This enzyme plays a critical role in various cellular processes, including cell growth and differentiation. By inhibiting PKC, this compound disrupts these processes in target organisms .

- Alteration of Soil Microbial Communities : The compound influences the composition and diversity of microbial populations in the rhizosphere, which can impact nutrient cycling and plant health .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Study on Allelochemicals

In a study examining the impact of allelochemicals on soil microbial communities, it was found that higher concentrations of this compound were associated with shifts in microbial diversity. Specifically, it was positively correlated with Ascomycota and negatively correlated with Basidiomycota populations . This indicates that the compound not only affects plant growth but also plays a significant role in shaping soil ecology.

Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of various compounds, including this compound. The results highlighted its strong inhibitory effects against pathogenic bacteria at concentrations comparable to established antibiotics . This positions it as a potential candidate for further development in antimicrobial therapies.

Propiedades

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXONQUVLAQIZDG-GERHYJQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?

A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.